N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride
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Overview
Description
N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride is a chemical compound with the molecular formula C12H8Cl2N2. It is known for its applications in organic synthesis and as an intermediate in the production of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride can be synthesized through the reaction of carboxamides with chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. The reaction typically involves heating the carboxamide with the chlorinating agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at temperatures around 75–80°C for about an hour . The yields of imidoyl chlorides can range from 63% to 99%, depending on the structure of the starting secondary amide .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like vacuum distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an N-substituted amide, while oxidation might produce a corresponding N-oxide .
Scientific Research Applications
N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Phenylbenzimidoyl chloride
- N-(4-Methylphenyl)pyridine-3-carboximidoyl chloride
- N-(4-Fluorophenyl)pyridine-3-carboximidoyl chloride
Uniqueness
N-(4-Chlorophenyl)pyridine-3-carboximidoyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
652148-57-7 |
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Molecular Formula |
C12H8Cl2N2 |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
N-(4-chlorophenyl)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C12H8Cl2N2/c13-10-3-5-11(6-4-10)16-12(14)9-2-1-7-15-8-9/h1-8H |
InChI Key |
PHGKHMRWTHBVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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